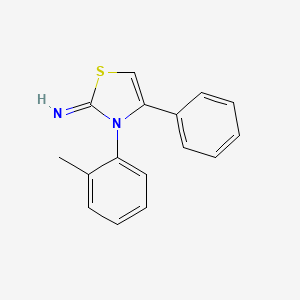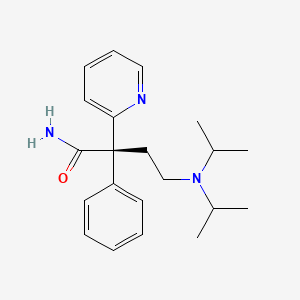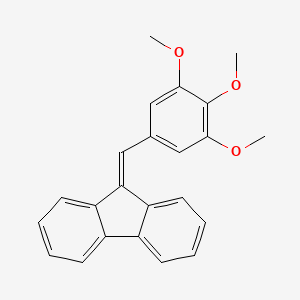![molecular formula C12H22O2 B14450819 Methyl [(1S,2S)-2-hexylcyclopropyl]acetate CAS No. 73765-18-1](/img/structure/B14450819.png)
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring substituted with a hexyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2S)-2-hexylcyclopropyl]acetate typically involves the cyclopropanation of an appropriate alkene followed by esterification. One common method is the reaction of hexylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then esterified with acetic anhydride under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl [(1S,2S)-2-hexylcyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclopropyl compound, which can then interact with biological pathways, potentially modulating enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate
- Methyl [(1R,2S)-2-isopropyl-5-methylcyclohexyl]acetate
Uniqueness
Methyl [(1S,2S)-2-hexylcyclopropyl]acetate is unique due to its specific cyclopropyl structure and hexyl substitution, which confer distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73765-18-1 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
methyl 2-[(1S,2S)-2-hexylcyclopropyl]acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-10-8-11(10)9-12(13)14-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
VSKWTVATUAOXNT-QWRGUYRKSA-N |
SMILES isomérico |
CCCCCC[C@H]1C[C@H]1CC(=O)OC |
SMILES canónico |
CCCCCCC1CC1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


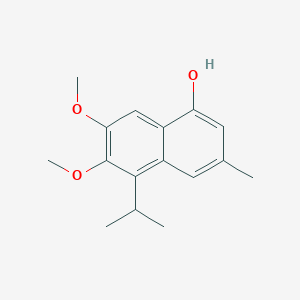
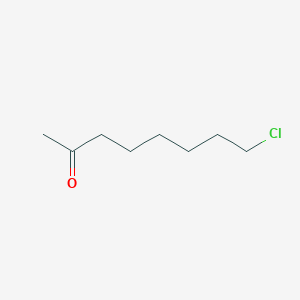
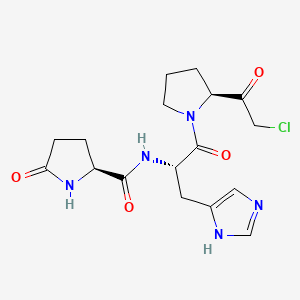
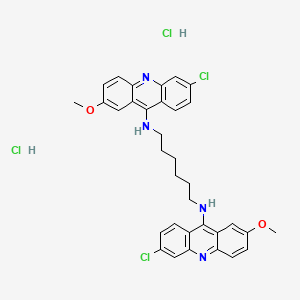
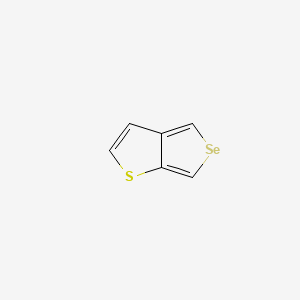
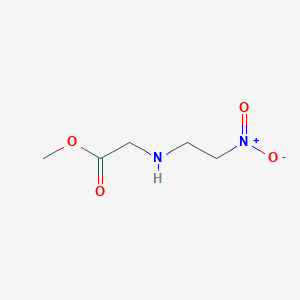
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)

